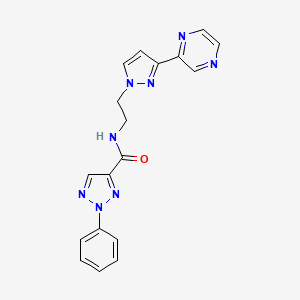
2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride” is a chemical compound with the CAS Number: 2287262-67-1 . It has a molecular weight of 242.11 . The compound is in the form of a powder .
Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 242.11 . It is stored at room temperature .Scientific Research Applications
Corrosion Inhibition
Amino acid-based imidazolium zwitterions, closely related to 2-Amino-3-imidazol-1-ylpropanehydrazide dihydrochloride, have been synthesized and evaluated as green corrosion inhibitors for mild steel. These compounds showed significant inhibition efficiencies, with one derivative achieving a 96.08% efficiency at a low concentration. Their adsorption on the metal surface adheres to the Langmuir adsorption isotherm, indicating a strong and stable interaction, which is crucial for effective corrosion protection. This study highlights the potential of imidazole derivatives in corrosion inhibition applications, providing a sustainable alternative to traditional inhibitors (Srivastava et al., 2017).
Anticancer Agents
The synthesis of benzimidazoles bearing an oxadiazole nucleus, including structures similar to 2-Amino-3-imidazol-1-ylpropanehydrazide dihydrochloride, has been explored for their potential as anticancer agents. These compounds demonstrated significant to good anticancer activity in vitro, with one compound emerging as a lead due to its significant growth inhibition activity. This research underscores the therapeutic potential of imidazole derivatives in cancer treatment, paving the way for further investigation and development of new anticancer drugs (Rashid et al., 2012).
Ionic Liquids and Conductivity
Research on protic hydroxylic ionic liquids containing imidazole derivatives, similar to 2-Amino-3-imidazol-1-ylpropanehydrazide dihydrochloride, has revealed their potential in various applications due to their unique properties, such as low glass transition temperature and high conductivity. These ionic liquids, characterized by rapid proton migration, offer promising applications in fields requiring high conductivity and stability under anhydrous conditions (Shevchenko et al., 2017).
Antiulcer Agents
The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, related to the imidazole chemistry of 2-Amino-3-imidazol-1-ylpropanehydrazide dihydrochloride, has been targeted for their potential use as antiulcer agents. These compounds, designed for antisecretory and cytoprotective effects, demonstrate the versatility of imidazole derivatives in developing pharmaceuticals aimed at treating gastrointestinal disorders (Starrett et al., 1989).
Antimicrobial Studies
Imidazole analogs have been synthesized for antimicrobial studies, highlighting the broad spectrum of biological activities associated with imidazole derivatives. Some of these compounds have shown potent bioactivity against fungi such as Candida albicans and dermatophytes, as well as moderate activity against gram-negative bacteria. This research supports the potential of imidazole derivatives, including 2-Amino-3-imidazol-1-ylpropanehydrazide dihydrochloride, in developing new antimicrobial agents (Dahiya, 2008).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O.2ClH/c7-5(6(12)10-8)3-11-2-1-9-4-11;;/h1-2,4-5H,3,7-8H2,(H,10,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZIMZKOJAUMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(C(=O)NN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2924284.png)


![{1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2924289.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide](/img/structure/B2924292.png)

![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2924294.png)

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2924297.png)
![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

